molecular formula C6H10F3N B1426257 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine CAS No. 1270470-77-3

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine

Cat. No.: B1426257
CAS No.: 1270470-77-3
M. Wt: 153.15 g/mol
InChI Key: LXAOKYBECWRFMX-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C6H10F3N It is characterized by the presence of a cyclobutyl group attached to a trifluoromethylated ethanamine structure

Scientific Research Applications

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine typically involves the reaction of cyclobutylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety protocols are strictly followed to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions may yield cyclobutyl-2,2,2-trifluoroethane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Cyclobutyl-2,2,2-trifluoroethane.

    Substitution: Various substituted amines and amides.

Comparison with Similar Compounds

    2,2,2-Trifluoroethylamine: Shares the trifluoromethyl group but lacks the cyclobutyl moiety.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the trifluoromethyl group.

Uniqueness: 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine is unique due to the combination of the cyclobutyl and trifluoromethyl groups. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-cyclobutyl-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAOKYBECWRFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine
Reactant of Route 2
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine
Reactant of Route 3
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine
Reactant of Route 4
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine
Reactant of Route 5
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine
Reactant of Route 6
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine

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